molecular formula C13H16N2O3 B4658031 N'-(2-methoxy-5-methylphenyl)-N-prop-2-enyloxamide

N'-(2-methoxy-5-methylphenyl)-N-prop-2-enyloxamide

Cat. No.: B4658031
M. Wt: 248.28 g/mol
InChI Key: RWHMASLYPIUHHE-UHFFFAOYSA-N
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Description

N’-(2-methoxy-5-methylphenyl)-N-prop-2-enyloxamide is an organic compound with the molecular formula C12H15NO3 It is known for its unique structural features, which include a methoxy group, a methyl group, and an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxy-5-methylphenyl)-N-prop-2-enyloxamide typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with an appropriate allyl amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-methoxy-5-methylphenyl isocyanate and allyl amine.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-25°C.

    Procedure: The isocyanate is added dropwise to a solution of allyl amine in an appropriate solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of N’-(2-methoxy-5-methylphenyl)-N-prop-2-enyloxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxy-5-methylphenyl)-N-prop-2-enyloxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxamide linkage can be reduced to form amines.

    Substitution: The allyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

N’-(2-methoxy-5-methylphenyl)-N-prop-2-enyloxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The oxamide linkage plays a crucial role in stabilizing the compound’s conformation and enhancing its biological activity. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-5-methylphenyl)acetamide
  • N-(2-Methoxy-5-methylphenyl)benzenesulfonamide
  • N-(2-Methoxy-5-methylphenyl)nonanamide

Uniqueness

N’-(2-methoxy-5-methylphenyl)-N-prop-2-enyloxamide is unique due to its combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and selectivity in various chemical reactions and biological assays. Its structural features make it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-4-7-14-12(16)13(17)15-10-8-9(2)5-6-11(10)18-3/h4-6,8H,1,7H2,2-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHMASLYPIUHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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